molecular formula C19H18N2O B11647737 4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol

4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol

Cat. No.: B11647737
M. Wt: 290.4 g/mol
InChI Key: YYASXOCTWBITNZ-UHFFFAOYSA-N
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Description

4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring fused with a cyclopentane ring and a phenol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter and FeCl3 as a catalyst . The reaction is carried out in ethanol at reflux temperature, leading to the formation of the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where cholinergic deficits are observed, such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its fused ring system and phenol group may also contribute to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol

InChI

InChI=1S/C19H18N2O/c1-12-5-10-18-16(11-12)19(15-3-2-4-17(15)21-18)20-13-6-8-14(22)9-7-13/h5-11,22H,2-4H2,1H3,(H,20,21)

InChI Key

YYASXOCTWBITNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC=C(C=C4)O

Origin of Product

United States

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